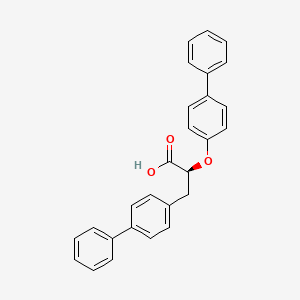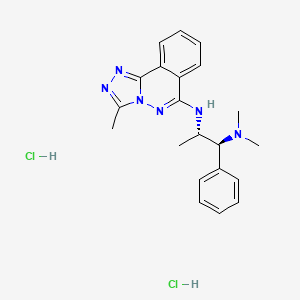![molecular formula C11H18N2O10P2S B1193120 2-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]ethylphosphonic acid](/img/structure/B1193120.png)
2-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]ethylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MRS2905 involves the modification of uridine derivatives. . The reaction conditions typically involve the use of protective groups to ensure selective reactions at the desired positions.
Industrial Production Methods: While specific industrial production methods for MRS2905 are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions: MRS2905 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiol and diphosphate groups .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of MRS2905 include protective groups, phosphorylating agents, and thiolating agents . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products: The major product formed from the synthesis of MRS2905 is the 2-Thiouridine-5’-O-(α,β-methylene)diphosphate trisodium salt itself . Other by-products may include unreacted starting materials and side products from incomplete reactions.
Scientific Research Applications
MRS2905 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine . It is used as a pharmacological tool to study the P2Y14 receptor, which is involved in various physiological processes such as immune response, inflammation, and cell signaling . In medicinal chemistry, MRS2905 is used to investigate the role of P2Y14 receptors in disease models and to develop potential therapeutic agents targeting these receptors .
Mechanism of Action
MRS2905 exerts its effects by selectively binding to and activating the P2Y14 receptor . This receptor is a G protein-coupled receptor that is activated by UDP-sugars. Upon activation, the P2Y14 receptor triggers intracellular signaling pathways that mediate various physiological responses . The high selectivity of MRS2905 for the P2Y14 receptor makes it a valuable tool for studying the specific functions of this receptor without off-target effects on other P2Y receptors .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MRS2905 include other P2Y receptor agonists such as UDP-glucose and UDP-galactose . These compounds also activate P2Y receptors but may have different selectivity profiles and potency.
Uniqueness: What sets MRS2905 apart from other similar compounds is its high selectivity for the P2Y14 receptor and its potent agonistic activity . This makes it a unique and valuable compound for research focused on the P2Y14 receptor and its physiological roles .
Properties
Molecular Formula |
C11H18N2O10P2S |
|---|---|
Molecular Weight |
432.28 g/mol |
IUPAC Name |
2-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]ethylphosphonic acid |
InChI |
InChI=1S/C11H18N2O10P2S/c14-7-1-2-13(11(26)12-7)10-9(16)8(15)6(23-10)5-22-25(20,21)4-3-24(17,18)19/h1-2,6,8-10,15-16H,3-5H2,(H,20,21)(H,12,14,26)(H2,17,18,19)/t6-,8+,9+,10-/m1/s1 |
InChI Key |
RCFKBLDZKDFBNO-DOWZNPNQSA-N |
SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(CCP(=O)(O)O)O)O)O |
Isomeric SMILES |
C1=CN(C(=S)NC1=O)[C@H]2[C@H]([C@H]([C@H](O2)COP(=O)(CCP(=O)(O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(CCP(=O)(O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS2905; MRS 2905; MRS-2905. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-[4-(2-Methylpropyl)piperazin-1-yl]-2-oxoethyl] 4-methylsulfonyl-3-nitrobenzoate](/img/structure/B1193062.png)
